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Introduction
The Fries rearrangement is a versatile and fundamental reaction in organic synthesis that

converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones.[1][2] This

rearrangement, typically catalyzed by Lewis acids, is of significant industrial importance for the

synthesis of hydroxyaryl ketones, which are valuable intermediates in the manufacturing of

pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The regioselectivity of the

reaction, yielding either the ortho or para isomer as the major product, is highly dependent on

reaction conditions such as temperature, solvent, and the choice of catalyst.[2][3]

This document provides detailed application notes and experimental protocols for the Fries

rearrangement of m-tolyl acetate, a reaction that yields 2-hydroxy-4-methylacetophenone and

4-hydroxy-2-methylacetophenone. These products are precursors to various biologically active

molecules.

Reaction and Mechanism
The Fries rearrangement of m-tolyl acetate proceeds via the migration of the acetyl group

from the phenolic oxygen to the ortho and para positions of the aromatic ring. The reaction is

catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which

activates the ester for the acyl group migration.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1675977?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Fries_rearrangement
https://pharmdguru.com/37-fries-rearrangement/
https://en.wikipedia.org/wiki/Fries_rearrangement
https://pharmdguru.com/37-fries-rearrangement/
https://pharmdguru.com/37-fries-rearrangement/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Ortho_vs_Para_Selectivity_in_the_Fries_Rearrangement.pdf
https://www.benchchem.com/product/b1675977?utm_src=pdf-body
https://www.benchchem.com/product/b1675977?utm_src=pdf-body
https://pharmdguru.com/37-fries-rearrangement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mechanism of the Fries rearrangement is complex and can proceed through both

intramolecular and intermolecular pathways, with evidence suggesting both can occur

simultaneously.[2] The widely accepted mechanism involves the formation of an acylium ion

intermediate.[1]

Key Mechanistic Steps:

Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.

Acylium Ion Formation: This coordination weakens the ester linkage, leading to the formation

of an acylium ion and an aluminum phenoxide complex.

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks

the electron-rich aromatic ring at the ortho and para positions.

Rearomatization and Hydrolysis: The resulting intermediate rearomatizes, and subsequent

hydrolysis of the aluminum complex yields the final hydroxyacetophenone products.

Factors Influencing Product Distribution
The ratio of ortho to para isomers in the Fries rearrangement is a critical aspect of this reaction

and can be controlled by careful selection of reaction conditions.

Temperature: Temperature is a key factor in determining the product ratio. Lower reaction

temperatures (typically below 60°C) generally favor the formation of the para-isomer (kinetic

control).[2][3] Conversely, higher temperatures (often above 160°C) promote the formation of

the thermodynamically more stable ortho-isomer.[2][3] The increased stability of the ortho

product is attributed to the formation of a stable bidentate chelate between the Lewis acid

and the proximate hydroxyl and carbonyl groups.[3] For the Fries rearrangement of m-tolyl
acetate using aluminum chloride, it has been observed that the reaction yields

predominantly the o-hydroxy-ketone.[4]

Solvent: The polarity of the solvent also plays a significant role. Non-polar solvents tend to

favor the formation of the ortho product, while in more polar solvents, the ratio of the para

product increases.[5]
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Catalyst: While aluminum chloride is the most common catalyst, other Lewis acids such as

titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄), as well as strong protic

acids like p-toluenesulfonic acid (PTSA), can also be employed and may influence the

product distribution.[4][6]

Quantitative Data
Specific quantitative data on the Fries rearrangement of m-tolyl acetate is limited in the readily

available literature. However, the general trends for Fries rearrangements provide a qualitative

understanding of the expected outcomes. The following table summarizes the expected

product distribution based on general principles and qualitative observations for m-tolyl
acetate.

Catalyst
Temperatur
e

Solvent
Major
Product

Minor
Product

Reference

AlCl₃
High

(>160°C)
Non-polar

2-hydroxy-4-

methylacetop

henone

(ortho)

4-hydroxy-2-

methylacetop

henone

(para)

[2][3][4]

AlCl₃ Low (<60°C) Polar

4-hydroxy-2-

methylacetop

henone

(para)

2-hydroxy-4-

methylacetop

henone

(ortho)

[2][3][5]

p-TSA 90-110°C None

2-hydroxy-4-

methylacetop

henone

(ortho)

4-hydroxy-2-

methylacetop

henone

(para)

Experimental Protocols
Protocol 1: Synthesis of m-Tolyl Acetate (Starting
Material)
This protocol describes the synthesis of the starting material, m-tolyl acetate, from m-cresol

and acetic anhydride.
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Materials:

m-Cresol

Acetic anhydride

Dry Pyridine

Ice

Concentrated hydrochloric acid

Carbon tetrachloride (or other suitable extraction solvent)

10% Sodium hydroxide solution

Anhydrous calcium chloride

Round-bottom flask, beaker, separatory funnel, distillation apparatus

Procedure:

In a 500 mL beaker, place m-cresol (54g, 1 mol) and dry pyridine (5 mL).

Cool the beaker in an ice bath.

Slowly add acetic anhydride (64 mL, 1.25 mol) with constant stirring.

After the addition is complete, pour the reaction mixture onto a mixture of ice (100g) and

concentrated hydrochloric acid (50 mL).

Extract the product with carbon tetrachloride (50 mL).

Wash the organic extract successively with water, 10% NaOH solution, and again with water.

Dry the organic layer over anhydrous calcium chloride.

Remove the solvent by distillation.
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Collect the m-tolyl acetate product by distillation at 180-187°C. A typical yield is around

65%.

Protocol 2: Fries Rearrangement of m-Tolyl Acetate
using p-Toluenesulfonic Acid
This protocol outlines a method for the Fries rearrangement of m-tolyl acetate using an

environmentally friendlier catalyst, p-toluenesulfonic acid.

Materials:

m-Tolyl acetate

p-Toluenesulfonic acid (anhydrous)

Ice-cold water

Round-bottom flask, oil bath, steam distillation apparatus

Procedure:

In a 100 mL round-bottom flask, place m-tolyl acetate (10g, 0.066 mol) and anhydrous p-

toluenesulfonic acid (8g, 0.042 mol).

Heat the reaction mixture in an oil bath at 90-110°C for 30 minutes.

After cooling, pour the reaction mixture into ice-cold water with vigorous stirring. This will

result in a mixture of a liquid (2-hydroxy-4-methylacetophenone) and a solid (4-hydroxy-2-

methylacetophenone).

The ortho-isomer (2-hydroxy-4-methylacetophenone) can be isolated by steam distillation

due to its higher volatility arising from intramolecular hydrogen bonding.[2]

The para-isomer (4-hydroxy-2-methylacetophenone) remains in the distillation residue as a

solid and can be further purified by crystallization from a suitable solvent like petroleum

ether.
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Protocol 3: General Procedure for Fries Rearrangement
using Aluminum Chloride
This protocol provides a general method for the Fries rearrangement that can be adapted for

m-tolyl acetate to favor either the ortho or para product by modifying the temperature.

Materials:

m-Tolyl acetate

Anhydrous aluminum chloride (AlCl₃)

Nitrobenzene (or other suitable solvent)

Ice-water bath

1 M Hydrochloric acid (HCl)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, condenser, dropping funnel

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add

anhydrous aluminum chloride (1.5 equivalents).

Cool the flask in an ice-water bath.

Slowly add the chosen solvent (e.g., nitrobenzene) with stirring.

Add m-tolyl acetate (1 equivalent) dropwise to the stirred suspension.

For para-product: Maintain the reaction temperature at a low temperature (e.g., 25°C) for

several hours.[3]
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For ortho-product: Heat the reaction mixture to a high temperature (e.g., 165°C).[3]

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature and then place it in an ice-

water bath.

Slowly and carefully quench the reaction by adding 1 M HCl.[7]

Extract the product with dichloromethane (3 x 50 mL).[7]

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.[7]

Purify the crude product to separate the ortho and para isomers using steam distillation or

column chromatography.[2]

Visualizations
Reaction Mechanism

Starting Material Activation Intermediate Formation

Electrophilic Attack Products after Hydrolysis

m-Tolyl Acetate Ester-Lewis Acid
Complex

 + AlCl₃ Acylium Ion +
Aluminum Phenoxide

Ortho Attack
High Temp

Para Attack

Low Temp

2-Hydroxy-4-methylacetophenone Hydrolysis

4-Hydroxy-2-methylacetophenone Hydrolysis

Click to download full resolution via product page

Caption: Mechanism of the Fries Rearrangement of m-Tolyl Acetate.
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Caption: General experimental workflow for the Fries rearrangement.
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Applications in Drug Development and Research
The hydroxyacetophenone products of the Fries rearrangement are important building blocks in

medicinal chemistry.

Pharmaceutical Intermediates: o- and p-hydroxyacetophenones are key intermediates in the

synthesis of various pharmaceuticals.[2]

Biological Activity: For instance, 2'-Hydroxy-4'-methylacetophenone, isolated from Angelicae

koreana roots, has demonstrated acaricidal properties.[8]

Synthesis of Bioactive Molecules: These compounds can be used in the preparation of more

complex molecules with potential therapeutic applications, such as potent histamine H3

receptor inverse agonists with wake-promoting activity.

The ability to selectively synthesize either the ortho or para isomer of hydroxy-

methylacetophenone through the Fries rearrangement is a valuable tool for medicinal chemists,

allowing for the targeted synthesis of specific isomers with desired biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Fries
Rearrangement of m-Tolyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675977#fries-rearrangement-of-m-tolyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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